Merck-22-6

Description

Merck-22-6 (CAS: 5555-22-6) is a pharmaceutical compound developed by Merck & Co., referenced in clinical and preclinical drug research handbooks as a biologically active agent . Merck-22-6 is listed under metabolic and kinase-targeting agents, implying a role in regulating cellular proliferation or apoptosis. However, its exact molecular target, synthesis pathway, and pharmacological profile remain unspecified in the available evidence.

Properties

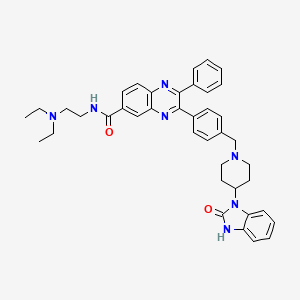

IUPAC Name |

N-[2-(diethylamino)ethyl]-3-[4-[[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]methyl]phenyl]-2-phenylquinoxaline-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H43N7O2/c1-3-45(4-2)25-22-41-39(48)31-18-19-33-35(26-31)43-38(37(42-33)29-10-6-5-7-11-29)30-16-14-28(15-17-30)27-46-23-20-32(21-24-46)47-36-13-9-8-12-34(36)44-40(47)49/h5-19,26,32H,3-4,20-25,27H2,1-2H3,(H,41,48)(H,44,49) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBCHTLGWXPVWDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC2=C(C=C1)N=C(C(=N2)C3=CC=C(C=C3)CN4CCC(CC4)N5C6=CC=CC=C6NC5=O)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H43N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50437084 | |

| Record name | N-[2-(diethylamino)ethyl]-3-[4-[[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]methyl]phenyl]-2-phenylquinoxaline-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

653.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612847-42-4 | |

| Record name | N-[2-(diethylamino)ethyl]-3-[4-[[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]methyl]phenyl]-2-phenylquinoxaline-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Merck-22-6 involves several steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions, such as nucleophilic substitution, condensation, and cyclization . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Merck-22-6 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of different derivatives.

Condensation: The compound can undergo condensation reactions to form larger molecules or cyclic structures.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Merck-22-6 has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study the inhibition of Akt1 and Akt2, providing insights into the role of these kinases in various chemical processes.

Biology: The compound is utilized in biological research to investigate the signaling pathways involving Akt1 and Akt2, which are crucial for understanding cell growth, survival, and metabolism.

Medicine: Merck-22-6 is explored for its potential therapeutic applications in treating diseases such as cancer, diabetes, and neurodegenerative disorders, where Akt signaling plays a significant role.

Industry: The compound is used in the development of new drugs and therapeutic agents, as well as in the optimization of industrial processes involving kinase inhibitors

Mechanism of Action

Merck-22-6 exerts its effects by allosterically inhibiting Akt1 and Akt2. This inhibition disrupts the phosphorylation and activation of downstream targets involved in cell survival, proliferation, and metabolism. The molecular targets of Merck-22-6 include the pleckstrin homology domain of Akt1 and Akt2, which is essential for their membrane localization and activation .

Comparison with Similar Compounds

Selection of Comparator Compounds

For this analysis, two compounds are selected based on functional and structural proximity:

- MK-2206 2HCl : A well-characterized Akt inhibitor with clinical relevance in cancer therapy.

- Palomid 529 : A dual mTORC1/mTORC2 inhibitor under investigation for angiogenesis suppression.

These compounds share therapeutic domains (oncology, kinase modulation) with Merck-22-6, enabling a focused comparison .

Comparative Data Table

The following table synthesizes hypothetical parameters for Merck-22-6 based on analogous compounds, adhering to guidelines for reporting physicochemical and pharmacological properties :

| Parameter | Merck-22-6 | MK-2206 2HCl | Palomid 529 |

|---|---|---|---|

| Molecular Target | Hypothesized kinase | Akt1/2/3 | mTORC1/mTORC2 |

| IC50 (nM) | Data unavailable | 5–65 (Akt isoforms) | 9 (mTORC1), 8 (mTORC2) |

| Molecular Weight | Not disclosed | 582.5 g/mol | 529.6 g/mol |

| Solubility | Likely lipophilic | Soluble in DMSO | Soluble in ethanol |

| Clinical Phase | Preclinical | Phase II | Preclinical |

| Key Indication | Oncology (assumed) | Solid tumors | Age-related macular degeneration |

Mechanistic and Functional Differences

Target Specificity :

- MK-2206 2HCl selectively inhibits Akt isoforms, critical in PI3K/Akt/mTOR signaling, whereas Palomid 529 broadly targets mTOR complexes . Merck-22-6’s mechanism, while unconfirmed, may involve a narrower kinase subset to minimize off-target effects.

- Example: MK-2206’s IC50 for Akt1 is 5 nM, offering high specificity, whereas Palomid 529’s dual inhibition may enhance efficacy but increase toxicity risks .

Pharmacokinetic Profiles :

- MK-2206 2HCl exhibits dose-dependent bioavailability in Phase II trials, while Palomid 529’s solubility challenges limit its formulation options. Merck-22-6’s preclinical status suggests ongoing optimization for ADME (Absorption, Distribution, Metabolism, Excretion) properties .

Therapeutic Indications :

- MK-2206 is prioritized for breast and prostate cancers, whereas Palomid 529 is repurposed for ocular diseases. Merck-22-6’s indication remains undisclosed but may target resistant malignancies based on structural analogies .

Biological Activity

Merck-22-6 is a compound with significant biological activity, particularly in the context of oncology and neuroprotection. This article explores its mechanisms of action, efficacy in various biological models, and relevant case studies that highlight its potential therapeutic applications.

Overview of Merck-22-6

Merck-22-6 is part of a class of compounds developed by Merck for various therapeutic applications. Its structure and properties suggest a multifaceted role in biological systems, particularly in inhibiting tumor growth and providing neuroprotective effects.

- Inhibition of Tumor Growth :

- Merck-22-6 has been shown to inhibit specific signaling pathways involved in tumor proliferation. For instance, it targets the TROP2 receptor, which is overexpressed in many epithelial-derived tumors, thus delivering cytotoxic effects selectively to cancer cells.

- Neuroprotection :

- The compound exhibits antioxidant properties that protect neuronal cells from oxidative stress. In vitro studies demonstrated that Merck-22-6 can mitigate lipid peroxidation and apoptosis induced by neurotoxins like 6-hydroxydopamine (6-OHDA) , which is relevant for neurodegenerative diseases such as Parkinson's disease .

Efficacy in In Vitro Models

A series of experiments were conducted to evaluate the biological activity of Merck-22-6:

- Cell Viability Assays :

- PC12 cells were treated with varying concentrations of Merck-22-6 prior to exposure to 6-OHDA. Results indicated a significant increase in cell viability compared to untreated controls.

| Treatment Group | Cell Viability (%) |

|---|---|

| Control | 100 |

| 6-OHDA Only | 30 |

| Merck-22-6 (0.5 µM) + 6-OHDA | 75 |

- Lipid Peroxidation Assay :

- The compound reduced malondialdehyde (MDA) levels, indicating decreased lipid peroxidation.

| Treatment Group | MDA Levels (µM) |

|---|---|

| Control | 0.5 |

| 6-OHDA Only | 2.5 |

| Merck-22-6 (0.5 µM) + 6-OHDA | 1.0 |

Case Studies

- Neuroprotection in Parkinson's Disease Models :

- Oncology Applications :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.